

# Dimethyl Isosorbide: A Comprehensive Toxicological and Safety Profile for Topical Delivery

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## Compound of Interest

Compound Name: *Dimethyl Isosorbide*

Cat. No.: *B147162*

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## Executive Summary

**Dimethyl Isosorbide** (DMI) is a high-purity solvent and penetration enhancer widely utilized in topical formulations to improve the delivery of active pharmaceutical ingredients (APIs) and cosmetic actives. Its favorable safety profile is a key attribute for its use in products intended for dermal application. This technical guide provides a comprehensive overview of the toxicology and safety data for DMI, presenting quantitative data in structured tables, detailing experimental methodologies for key safety assessments, and visualizing experimental workflows. The available data robustly supports the safety of **Dimethyl Isosorbide** for topical use, demonstrating a low potential for irritation, sensitization, and systemic toxicity.

## Toxicological Profile

The toxicological evaluation of **Dimethyl Isosorbide** has encompassed a range of endpoints, including acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated dose toxicity.

## Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single dose of a substance. For topical products, dermal and oral routes are of primary

interest.

Endpoint	Species	Route	Method	Result	Reference
Acute Dermal LD50	Rabbit	Dermal	Not Specified	>10.0 ml/kg	<a href="#">[1]</a>
Acute Oral LD50	Rat	Oral (gavage)	Not Specified	LD50 between 6.81 and 10.0 ml/kg	<a href="#">[1]</a>

## Irritation

Skin irritation studies evaluate the potential of a substance to cause reversible inflammatory changes in the skin.

Species	Method	Concentrati on	Observatio n	Result	Reference
Rabbit	OECD 404 (Acute Dermal Irritation/Corr osion)	0.5 mL (undiluted)	No erythema or edema observed up to 72 hours post- application.	Non-irritating (Score: 0.00)	<a href="#">[2]</a>
Rabbit	Draize Test	Undiluted and 20%, 40%, 60%, 80% in aqueous solution	No irritation, edema, or erythema on intact or abraded skin.	Non-irritating	<a href="#">[1]</a>
Rabbit	Not Specified	Not Specified	Slightly irritant to the skin.	Slightly Irritating	<a href="#">[3]</a>
Human	Human Patch Test	Not Specified	Non-irritating.	Non-irritating	<a href="#">[3][4]</a>

Eye irritation studies assess the potential of a substance to cause reversible changes in the eye.

Species	Method	Concentration	Observation	Result	Reference
Rabbit	Not Specified	Undiluted and 40% (w/v)	No irritation when the eye was not washed after instillation.	Non-irritating	<a href="#">[1]</a>
Rabbit	Not Specified	Not Specified	Slightly irritant to the eye.	Slightly Irritating	<a href="#">[3]</a>

## Skin Sensitization

Skin sensitization is an immune response to a substance that results in an allergic reaction upon subsequent contact.

Species	Method	Observation	Result	Reference
Human	Human Patch Test	Non-sensitising.	Non-sensitizing	<a href="#">[3]</a>

## Mutagenicity

Mutagenicity tests investigate the potential of a substance to induce genetic mutations.

Test System	Method	Result	Reference
Salmonella typhimurium	Ames Test (OECD 471)	Not mutagenic.	<a href="#">[3]</a>
Human Lymphocytes	In vitro Chromosomal Aberration Test	Not clastogenic.	<a href="#">[3]</a>

## Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.

Species	Route	Duration	NOAEL	LOAEL	Observations at LOAEL	Reference
Rat	Oral (gavage)	13 weeks	375 mg/kg/day (top dose)	Not established	Adaptive changes in the liver and kidney at the top dose.	[3]
Dog	Oral	13 weeks	100 mg/kg/day	700 mg/kg/day	Reduced body weight gain and food consumption, liver effects, and clinical chemistry changes.	[1][3]

## Experimental Protocols

The following sections detail the methodologies for key toxicological and safety assessments relevant to the topical application of **Dimethyl Isosorbide**.

### Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[5]

- Test Animals: Healthy, young adult albino rabbits are typically used.[6]

- Procedure:
  - Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
  - A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm<sup>2</sup>).[5]
  - The treated area is covered with a gauze patch and a semi-occlusive or occlusive dressing for a 4-hour exposure period.[2][5]
  - After 4 hours, the dressing and any residual test substance are removed.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Reactions are scored according to a standardized grading system. The reversibility of any observed effects is monitored for up to 14 days.[6]

## Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[7]  
[8]

- Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.  
[9]
- Procedure:
  - A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]
  - The eyelids are gently held together for about one second to prevent loss of the material.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling, and scored according to a standardized system. The observation period can be extended up to 21 days to assess the reversibility of the effects.[11]

## Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is an in vivo assay used to assess the potential of a substance to induce skin sensitization.[\[12\]](#)[\[13\]](#)

- Test Animals: Young, healthy adult guinea pigs are used.
- Procedure:
  - Induction Phase:
    - Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant), the test substance alone, and the adjuvant alone.
    - Day 7: A topical application of the test substance is made to the same area, which may be pre-treated with sodium lauryl sulfate to produce a mild irritation.
  - Challenge Phase:
    - Day 21: A challenge patch containing the test substance is applied to a naive site on the flank of both the test and control animals.
- Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is classified as a sensitizer if a positive response is observed in the test animals and not in the control animals.

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[\[14\]](#)

- Test System: Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli* are used. These bacteria cannot grow in a medium lacking the specific amino acid.
- Procedure:

- The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).
- The bacteria are then plated on a minimal agar medium that lacks the required amino acid.
- Observations: After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

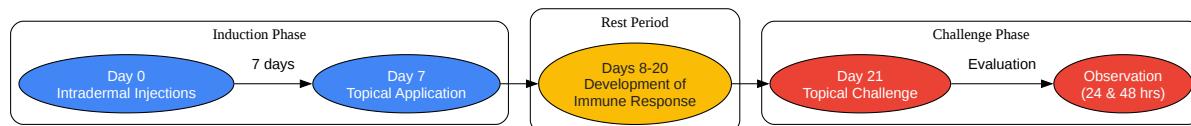
## In Vitro Skin Permeation Study (Franz Diffusion Cell)

This in vitro method is used to study the absorption and permeation of a substance through the skin.[15][16]

- Membrane: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[17]
- Procedure:
  - The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
  - The test formulation containing the substance of interest is applied to the surface of the stratum corneum in the donor compartment.
  - At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.
- Analysis: The concentration of the substance in the receptor fluid is measured using a suitable analytical method (e.g., HPLC). This data is used to determine the permeation rate (flux) and the total amount of substance that has permeated through the skin over time.

## Visualizations

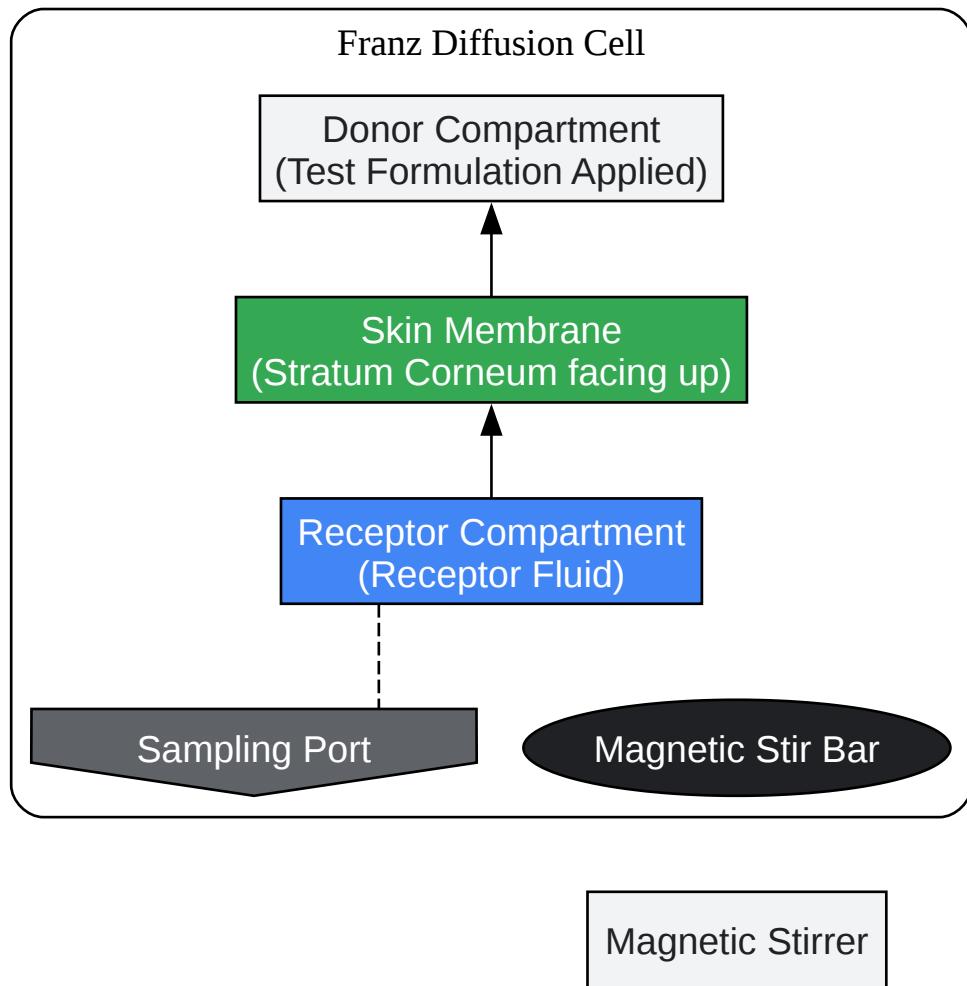
## Experimental Workflow: Guinea Pig Maximization Test (GPMT)



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Caption: Workflow of the Guinea Pig Maximization Test for skin sensitization.

## Experimental Setup: In Vitro Skin Permeation (Franz Diffusion Cell)



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Caption: Diagram of an in vitro skin permeation study using a Franz diffusion cell.

## Mechanism of Action and Signaling Pathways

Current scientific literature does not indicate that **Dimethyl Isosorbide**'s primary mechanism of action involves direct interaction with specific cellular signaling pathways. Its role in topical formulations is primarily that of a solvent and a penetration enhancer.<sup>[18][19][20]</sup> DMI is thought to enhance the penetration of active ingredients by increasing their solubility within the formulation and potentially by transiently and reversibly altering the barrier properties of the stratum corneum. This allows for more efficient delivery of the active ingredient to its target site within the skin. There is no evidence to suggest that DMI itself activates or inhibits key signaling cascades commonly associated with toxicological responses.

## Conclusion

Based on the comprehensive review of available toxicological data, **Dimethyl Isosorbide** exhibits a very favorable safety profile for topical delivery. It is non-irritating to slightly irritating to the skin and eyes in animal models and has been shown to be non-irritating and non-sensitizing in human patch tests. Furthermore, DMI is not mutagenic and demonstrates a low potential for systemic toxicity following repeated oral exposure. Its primary function as a solvent and penetration enhancer does not appear to be mediated by interactions with specific signaling pathways. This robust safety profile, coupled with its efficacy in enhancing the delivery of active ingredients, makes **Dimethyl Isosorbide** a valuable excipient for the development of safe and effective topical products for the pharmaceutical and cosmetic industries.

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